Methyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate
Description
Methyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate belongs to the 4-hydroxyquinoline-3-carboxylic acid derivatives, a class of compounds renowned for their antibacterial and antiviral properties . The chloro substituent at position 4 and the oxo group at position 2 are critical for its bioactivity. This compound is synthesized via chlorination of precursor quinolones using phosphoryl chloride (POCl₃) . Its ethyl analogue, ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate, is a well-characterized intermediate with >98% yield under optimized conditions .
Properties
IUPAC Name |
methyl 4-chloro-2-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c1-16-11(15)8-9(12)6-4-2-3-5-7(6)13-10(8)14/h2-5H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBWKOZHVFIDGTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2NC1=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves the acylation of 4,5-dimethoxy-methylanthranilate with methyl malonyl chloride in the presence of triethylamine or monoethyl malonate with N,N’-dicyclohexylcarbodiimide, followed by heterocyclization of the intermediate anilides . This method ensures the formation of the quinoline core with the desired substitutions.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents.
Oxidation Reactions: The compound can undergo oxidation to form quinoline derivatives with different oxidation states.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Methyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antiviral, and anticancer activities.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biological Studies: Investigated for its interactions with biological targets and its potential as a lead compound in drug discovery.
Industrial Applications: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The quinoline core is known to interact with DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication, making it a potential antibacterial agent . Additionally, its ability to form hydrogen bonds and π-π interactions with biological macromolecules contributes to its biological activity .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural variations among analogues include substituents at positions 2, 4, and the ester group (methyl vs. ethyl). These modifications influence reactivity, regioselectivity, and biological activity:
Table 1: Structural and Functional Comparison
*Calculated using Molinspiration or similar tools; †Estimated values based on analogous structures.
Regioselectivity in Alkylation Reactions
The position of substituents is governed by reaction conditions:
- S-Methylation: Dominant under mild conditions (50°C, triethylamine), yielding methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate with >80% yield .
- O/N-Methylation : Requires stronger bases (e.g., NaH) and produces mixtures. O-Methylation (4-methoxy) is favored with prolonged heating, while N-methylation (1-methyl) increases with shorter reaction times .
Crystallographic and Electronic Properties
- Crystal Packing : The ethyl 4-chloro-2-oxo derivative forms intermolecular O–H∙∙∙O hydrogen bonds, propagating chains along the c-axis . Methyl analogues exhibit similar packing but with shorter bond lengths due to smaller ester groups.
- Electronic Effects: The chloro group at position 4 withdraws electron density, enhancing the electrophilicity of the quinoline core. This facilitates interactions with biological targets like HBV core proteins .
Physicochemical and Pharmacokinetic Profiles
- logP and TPSA : Methyl esters generally have lower logP (better solubility) than ethyl analogues. For example, the methyl 4-chloro-2-oxo derivative has logP ≈ 2.34, favoring oral bioavailability .
- Metabolic Stability : Methyl groups resist esterase hydrolysis better than ethyl, extending half-life in vivo .
Biological Activity
Methyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by various studies and data tables.
- Molecular Formula : C₁₀H₆ClNO₃
- Molecular Weight : 223.61 g/mol
- CAS Number : 99429-65-9
Antimicrobial Activity
Recent studies have indicated that derivatives of 4-chloro-2-oxo-1,2-dihydroquinoline exhibit significant antimicrobial properties. For instance, a series of piperazinyl derivatives synthesized from ethyl 4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylates were screened for their in vitro antimicrobial activities against various pathogens.
Table 1: Antimicrobial Activity of Piperazinyl Derivatives
| Compound | MIC (μg/mL) | MBC (μg/mL) | Target Pathogen |
|---|---|---|---|
| 9b | 32 | 64 | Staphylococcus aureus |
| 10c | 16 | 32 | Escherichia coli |
The compounds demonstrated effective binding interactions with dehydrosqualene synthase, a key enzyme in bacterial biosynthesis, validating their potential as antimicrobial agents .
Anticancer Activity
In addition to antimicrobial properties, methyl 4-chloro-2-oxo-1,2-dihydroquinoline derivatives have been evaluated for their anticancer effects. A study focused on the synthesis and evaluation of related compounds showed promising results against various cancer cell lines.
Table 2: Anticancer Activity Data
| Compound ID | IC50 (μM) | Cell Line |
|---|---|---|
| 6a | 17 ± 1 | A549 (lung cancer) |
| 6b | 24 ± 3 | HeLa (cervical cancer) |
| 6c | >333 | MCF7 (breast cancer) |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the varying potency among different derivatives .
The biological activity of methyl 4-chloro-2-oxo-1,2-dihydroquinoline compounds can be attributed to their ability to interfere with critical cellular processes. The compounds often act as enzyme inhibitors or modulators, disrupting metabolic pathways essential for microbial growth and cancer cell proliferation.
Molecular Docking Studies
In silico molecular docking studies have been conducted to explore the binding affinities of these compounds with target enzymes. For example, docking studies revealed strong hydrogen bonding interactions with active sites of target proteins involved in bacterial resistance mechanisms .
Case Studies
Several case studies have highlighted the effectiveness of methyl 4-chloro-2-oxo-1,2-dihydroquinoline derivatives in both laboratory and clinical settings. One study reported a significant reduction in bacterial load in infected animal models treated with these compounds compared to controls.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
